molecular formula C6H3BrFN3 B2671913 1H-Benzotriazole, 6-bromo-7-fluoro- CAS No. 1588508-95-5

1H-Benzotriazole, 6-bromo-7-fluoro-

Cat. No. B2671913
M. Wt: 216.013
InChI Key: OOHUJRDYBRKNTR-UHFFFAOYSA-N
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Description

“1H-Benzotriazole, 6-bromo-7-fluoro-” is a derivative of Benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

The molecular weight of “6-Bromo-5-fluoro-1H-benzotriazole 3-oxide” is 232.01 . The InChI code for this compound is 1S/C6H3BrFN3O/c7-3-1-5-6 (2-4 (3)8)11 (12)10-9-5/h1-2,9H .


Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Benzotriazole reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid . It has a density of 1.36 g/mL , a melting point of 100 °C , and a boiling point of 350 °C . It is soluble in water at 20 g/L .

Scientific Research Applications

Biotransformation and Environmental Persistence

Benzotriazoles are recognized for their widespread use as domestic and industrial corrosion inhibitors, leading to their omnipresence as micropollutants in aquatic environments. Research has shown that these compounds undergo partial biodegradation in conventional wastewater treatment, with biodegradation half-lives ranging from less than a day to over eight days for different derivatives. Transformation products identified include hydroxy-1H-benzotriazole and 1H-benzotriazole-5-carboxylic acid, underscoring the variety of reaction pathways such as oxidation and hydroxylation that contribute to their environmental persistence (Huntscha et al., 2014).

Degradation Methods

Studies on the degradation of 1H-Benzotriazole using ultraviolet activating persulfate have demonstrated that this method can effectively reduce the concentration of benzotriazoles in water. The degradation process involves both hydroxyl radical and sulfate radical pathways, affected by factors such as pH and the presence of natural organic matters. This indicates that advanced oxidation processes might offer a viable solution for mitigating the environmental impact of benzotriazoles (Ye et al., 2018).

Spectroscopic Properties and Applications

The spectroscopic and photophysical properties of benzotriazole derivatives have been investigated, revealing that halogenated derivatives exhibit blue-shifted electronic absorption and fluorescence emission maxima. This alteration in properties due to halogenation affects their fluorescence quantum yields and provides insights into designing benzotriazole-based fluorophores for various applications (Misawa et al., 2019).

Antimicrobial and Antifungal Activities

Research into benzimidazole, benzotriazole, and aminothiazole derivatives has highlighted their potential as antifungal agents. Some derivatives have shown significant activity against species of Candida, Aspergillus, and dermatophytes, suggesting that benzotriazole compounds could play a role in developing new antifungal drugs (Khabnadideh et al., 2012).

Safety And Hazards

Benzotriazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-bromo-4-fluoro-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHUJRDYBRKNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzotriazole, 6-bromo-7-fluoro-

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